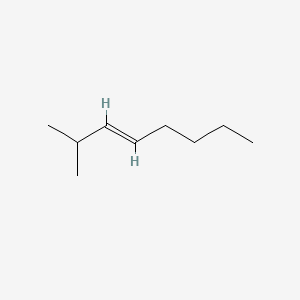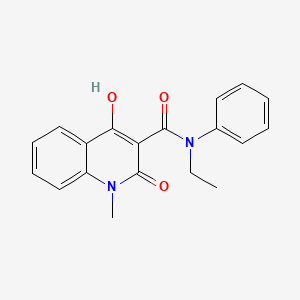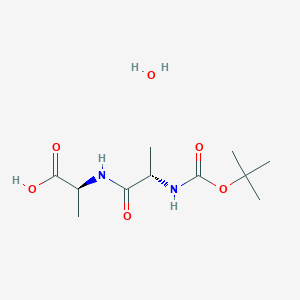
Boc-L-Ala-L-ala
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-L-Ala-L-ala, also known as N-(tert-Butoxycarbonyl)-L-alanine, is a compound commonly used in peptide synthesis. It is a derivative of L-alanine, an amino acid that plays a crucial role in protein synthesis. The Boc (tert-butoxycarbonyl) group is used as a protecting group for the amino group in synthetic chemistry, particularly in the synthesis of peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Ala-L-ala typically involves the reaction of L-alanine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds as follows:
- Dissolve L-alanine in a suitable solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add Boc-Cl to the mixture while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
- Using large reactors to mix L-alanine and Boc-Cl.
- Employing automated systems to control the addition of reagents and maintain optimal reaction conditions.
- Utilizing industrial-scale purification methods such as large-scale chromatography or crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Boc-L-Ala-L-ala undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in dioxane are commonly used for Boc deprotection.
Coupling: DCC or other carbodiimides are used as coupling agents in peptide synthesis.
Major Products Formed
Deprotection: The major product is L-alanine after the removal of the Boc group.
Coupling: The major products are dipeptides or longer peptides, depending on the reactants used.
Aplicaciones Científicas De Investigación
Boc-L-Ala-L-ala has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and peptidomimetics.
Biology: It is employed in the study of protein structure and function by incorporating it into synthetic peptides.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of peptide libraries for drug discovery and development.
Mecanismo De Acción
The mechanism of action of Boc-L-Ala-L-ala primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group is removed under acidic conditions to yield the free amino group, allowing the peptide to function as intended.
Comparación Con Compuestos Similares
Similar Compounds
Boc-D-Ala-OH: A similar compound with the D-alanine configuration.
Boc-β-Ala-OH: A derivative of β-alanine with a Boc protecting group.
Fmoc-Ala-OH: A derivative of L-alanine with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
Boc-L-Ala-L-ala is unique due to its specific use of the Boc protecting group, which is stable under basic conditions but can be easily removed under acidic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides.
Propiedades
Fórmula molecular |
C11H22N2O6 |
|---|---|
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid;hydrate |
InChI |
InChI=1S/C11H20N2O5.H2O/c1-6(8(14)12-7(2)9(15)16)13-10(17)18-11(3,4)5;/h6-7H,1-5H3,(H,12,14)(H,13,17)(H,15,16);1H2/t6-,7-;/m0./s1 |
Clave InChI |
OIDSMSOXNMHHCH-LEUCUCNGSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OC(C)(C)C.O |
SMILES canónico |
CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


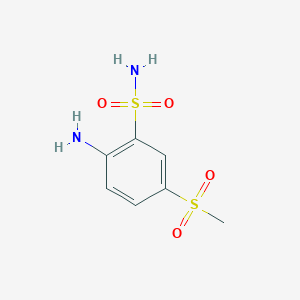

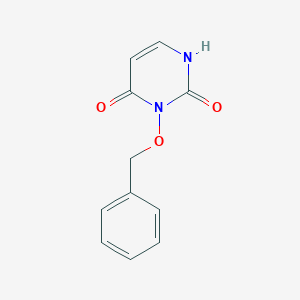
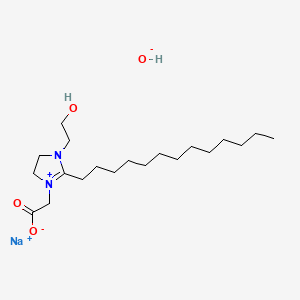
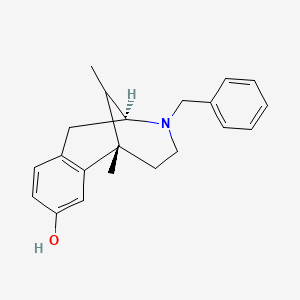

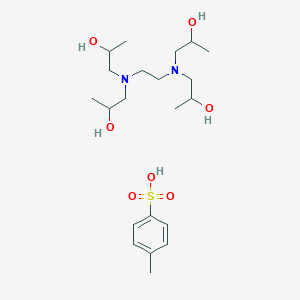

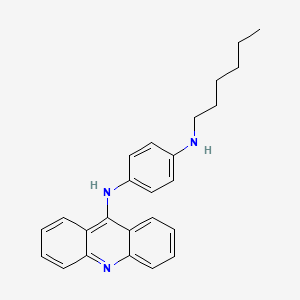
![(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol](/img/structure/B13771077.png)

